molecular formula C9H10O2 B1218423 2'-Methoxyacetophenone CAS No. 579-74-8

2'-Methoxyacetophenone

Cat. No.: B1218423
CAS No.: 579-74-8
M. Wt: 150.17 g/mol
InChI Key: DWPLEOPKBWNPQV-UHFFFAOYSA-N
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Description

2’-Methoxyacetophenone, also known as 2-acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a colorless to pale yellow liquid with a characteristic anisic almond-like aroma. This compound is widely used as a building block in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

2’-Methoxyacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds. The methoxy group in 2’-Methoxyacetophenone can undergo O-demethylation, leading to the formation of catechol derivatives. These derivatives can further participate in redox cycling, generating reactive oxygen species (ROS) and influencing cellular oxidative stress levels .

Cellular Effects

2’-Methoxyacetophenone has been shown to affect various cellular processes. It can modulate cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound’s ability to generate reactive oxygen species can lead to the activation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation can result in changes in gene expression, promoting the expression of pro-inflammatory cytokines and other stress response genes . Additionally, 2’-Methoxyacetophenone can influence cellular metabolism by affecting mitochondrial function and energy production.

Molecular Mechanism

At the molecular level, 2’-Methoxyacetophenone exerts its effects through several mechanisms. The compound can bind to and inhibit the activity of specific enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects . Furthermore, 2’-Methoxyacetophenone can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Methoxyacetophenone can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 2’-Methoxyacetophenone is relatively stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2’-Methoxyacetophenone in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 2’-Methoxyacetophenone in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in rodents have shown that high doses of 2’-Methoxyacetophenone can cause hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes . Additionally, high doses may result in neurotoxic effects, including behavioral changes and impaired cognitive function. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biological outcomes.

Metabolic Pathways

2’-Methoxyacetophenone is involved in several metabolic pathways. The primary metabolic pathway is the O-demethylation of the methoxy group, catalyzed by cytochrome P450 enzymes, leading to the formation of catechol derivatives. These derivatives can undergo further metabolism, including conjugation reactions such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.

Transport and Distribution

Within cells and tissues, 2’-Methoxyacetophenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . For instance, 2’-Methoxyacetophenone may bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution of the compound can affect its bioavailability and overall biological effects.

Subcellular Localization

The subcellular localization of 2’-Methoxyacetophenone is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may play a role in directing 2’-Methoxyacetophenone to these compartments. The localization of the compound can impact its activity and the cellular processes it influences.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of 2’-hydroxyacetophenone with dimethyl sulfate in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + \text{(CH}_3\text{O}_2\text{SO}_2\text{)} \rightarrow \text{C}9\text{H}{10}\text{O}_2 + \text{NaHSO}_4 ]

Industrial Production Methods: In industrial settings, 2’-Methoxyacetophenone is produced by the acetylation of anisole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2’-methoxybenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of 2’-Methoxyacetophenone with sodium borohydride yields 2’-methoxy-1-phenylethanol.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form nitro and halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed:

Scientific Research Applications

2’-Methoxyacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4’-Methoxyacetophenone: Similar structure but with the methoxy group at the para position.

    3’-Methoxyacetophenone: Methoxy group at the meta position.

    2’-Hydroxyacetophenone: Hydroxy group instead of methoxy at the ortho position.

Uniqueness: 2’-Methoxyacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-methoxy group enhances its reactivity in electrophilic substitution reactions and contributes to its specific aroma profile .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLEOPKBWNPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060375
Record name Ethanone, 1-(2-methoxyphenyl)-
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Molecular Weight

150.17 g/mol
Source PubChem
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Boiling Point

245.00 to 248.00 °C. @ 760.00 mm Hg
Record name 2'-Methoxyacetophenone
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CAS No.

579-74-8
Record name 2′-Methoxyacetophenone
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Record name 2-Methoxyacetophenone
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Record name 2'-Methoxyacetophenone
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Record name 1-(2-methoxyphenyl)ethan-1-one
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Record name 2'-METHOXYACETOPHENONE
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Record name 2'-Methoxyacetophenone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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